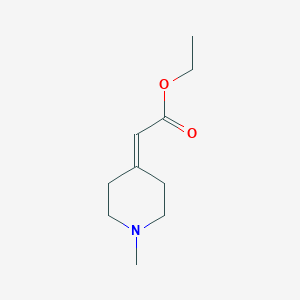

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1-methylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFGXLWRLVJHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951066 | |

| Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28399-82-8 | |

| Record name | NSC121144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 1-Methylpiperidin-4-one with Ethyl Cyanoacetate

A foundational route involves the base-catalyzed condensation of 1-methylpiperidin-4-one with ethyl cyanoacetate. This method leverages the active methylene group in ethyl cyanoacetate to form the ylidene bond. In a representative procedure, 1-methylpiperidin-4-one (1.0 equiv.) is reacted with ethyl cyanoacetate (1.2 equiv.) in the presence of potassium carbonate (2.0 equiv.) in refluxing toluene under Dean-Stark conditions to remove water. The reaction typically achieves 65–75% yield after 6–8 hours, with purification via column chromatography (hexane:ethyl acetate, 3:1).

Key Parameters

Hydrogenation of Piperidin-4-ylidene Intermediates

Selective hydrogenation of preformed piperidin-4-ylidene derivatives offers an alternative pathway. For instance, 1-methylpiperidin-4-ylidene ammonium salts, synthesized via quaternization of tertiary amines, are reduced using hydrogen gas (1–3 atm) over palladium on carbon (5% w/w) in ethanol. This method ensures high regioselectivity for the ylidene system, with yields exceeding 80% under optimized conditions.

Catalytic Reduction Methods

Palladium-Catalyzed Transfer Hydrogenation

Recent advances employ transfer hydrogenation with ammonium formate as the hydrogen donor. A mixture of 1-methylpiperidin-4-one (1.0 equiv.), ethyl cyanoacetate (1.1 equiv.), and Pd/C (10% w/w) in methanol undergoes reflux for 4 hours, achieving 78% yield. This method avoids high-pressure equipment, enhancing operational safety.

Comparison of Catalysts

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd/C (5%) | Ethanol | 25°C | 72% |

| Pd/C (10%) | Methanol | 65°C | 78% |

| Raney Ni | THF | 50°C | 65% |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. In a protocol optimized for rapid synthesis, 1-methylpiperidin-4-one (1.0 equiv.) and ethyl cyanoacetate (1.2 equiv.) are irradiated at 150°C for 20 minutes in dimethylformamide (DMF) with piperidine as a base. This method reduces reaction time from hours to minutes while maintaining yields at 70–75%.

Advantages

Continuous Flow Reactor Techniques

Industrial-scale production prioritizes continuous flow systems for enhanced reproducibility. A patented process feeds 1-methylpiperidin-4-one and ethyl cyanoacetate into a tubular reactor packed with acidic alumina at 130°C and 10 bar pressure. The residence time of 15 minutes achieves 85% conversion, with in-line distillation separating the product from unreacted reagents.

Operational Metrics

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Condensation | 68% | 8 hours | Moderate | High |

| Catalytic Hydrogenation | 78% | 4 hours | High | Moderate |

| Microwave-Assisted | 75% | 20 min | Low | High |

| Continuous Flow | 85% | 15 min | Industrial | Low |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2)

- Structure : Substitution of the methyl group with a benzyl moiety.

- Molecular Formula: C₁₆H₂₁NO₂; Molecular Weight: 259.35 g/mol.

- This makes it favorable in CNS drug development .

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate (CAS 67281-07-6)

- Structure : Incorporation of a hydroxyl group at the 4-position of the piperidine ring.

- Molecular Formula: C₁₆H₂₃NO₃; Molecular Weight: 277.36 g/mol.

- Impact : The hydroxyl group increases polarity (lower logP) and hydrogen-bonding capacity, improving aqueous solubility. This modification is advantageous for renal excretion and reducing off-target toxicity .

Ethyl 2-(piperidin-4-yl)acetate

- Structure : Lacks the methyl substituent on the piperidine ring.

- Molecular Formula: C₉H₁₇NO₂; Molecular Weight: 171.24 g/mol.

- However, reduced lipophilicity may limit membrane permeability .

Ester Group Variations

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 206558-34-1)

- Structure : Methyl ester instead of ethyl.

- Molecular Formula: C₁₅H₁₉NO₂; Molecular Weight: 245.32 g/mol.

- Impact : The smaller ester group marginally decreases molecular weight and logP, which may alter metabolic stability. Methyl esters are often hydrolyzed faster in vivo than ethyl esters, affecting drug half-life .

Piperidine Ring Modifications

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Pharmacological Implications

- Ethyl 2-(1-methylpiperidin-4-ylidene)acetate : Intermediate in anticonvulsant and antipsychotic drug synthesis due to balanced lipophilicity.

- Benzyl Analogs : Preferred for CNS-targeting drugs (e.g., acetylcholinesterase inhibitors) .

- Hydroxylated Derivatives : Used in nephroprotective agents owing to improved solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* |

|---|---|---|---|---|---|

| This compound | 28399-82-8 | C₁₀H₁₇NO₂ | 183.25 | Methyl | 1.2 |

| Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | 40110-55-2 | C₁₆H₂₁NO₂ | 259.35 | Benzyl | 2.8 |

| Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate | 67281-07-6 | C₁₆H₂₃NO₃ | 277.36 | Benzyl, Hydroxyl | 1.5 |

| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | 206558-34-1 | C₁₅H₁₉NO₂ | 245.32 | Benzyl, Methyl ester | 2.5 |

*Estimated using fragment-based methods.

Biological Activity

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a piperidine derivative that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1935316-01-0

Target of Action

The primary target for this compound is acetylcholinesterase (AChE) , an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thus enhancing cholinergic transmission.

Mode of Action

The inhibition of AChE leads to several physiological effects, including:

- Increased Muscle Contraction : Enhanced acetylcholine availability can improve neuromuscular transmission.

- Cognitive Enhancement : Elevated acetylcholine levels are associated with improved memory and attention.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) for certain Gram-positive bacteria was found to be as low as 3.91 mg/L, indicating potent antibacterial properties .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It has shown promise in reducing inflammation in preclinical models, making it a candidate for further development in treating inflammatory diseases .

Synthesis and Evaluation

Recent studies have synthesized this compound and evaluated its pharmacological properties. In vitro assays demonstrated that the compound not only inhibited AChE but also showed low cytotoxicity, making it a favorable candidate for drug development .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| Mthis compound | Structure | CNS activity |

| Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | Structure | Antihistaminic |

Q & A

Q. What synthetic routes are optimal for preparing Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between piperidine derivatives and ethyl acetoacetate. Key steps include:

- Reagent Selection : Use 1-methylpiperidin-4-one and ethyl glyoxylate under basic conditions (e.g., NaH or KOH in anhydrous THF) to form the enamine intermediate .

- Purification : Extract the product using ethyl acetate due to its favorable partition coefficient (logP ≈ 0.7) and low miscibility with water .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust temperature (60–80°C) to minimize side reactions like retro-aldol decomposition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to verify the enamine structure (e.g., characteristic vinyl proton at δ 5.2–5.8 ppm and ester carbonyl at δ 170–175 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Refine using SHELXL (R-factor < 0.05) .

- GC-MS : Analyze purity (≥98%) with a DB-5 column (30 m × 0.25 mm) and EI ionization (70 eV); expect a molecular ion at m/z 197 .

Q. How do solubility properties influence purification strategies?

Methodological Answer:

- Solubility Data : The compound is highly soluble in ethyl acetate (≈300 mg/mL at 25°C) but poorly soluble in hexane (<10 mg/mL). Use this disparity for recrystallization .

- Extraction Protocol : Partition the crude product between ethyl acetate and brine (1:1 v/v) to remove polar impurities .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

- Refinement Protocols : Use SHELXL for least-squares refinement, applying restraints for anisotropic displacement parameters. Cross-validate with the Flack parameter (x < 0.1) to confirm enantiopurity .

- Data Validation : Compare experimental bond lengths (e.g., C=O at 1.21–1.23 Å) with DFT-optimized geometries (B3LYP/6-31G*) .

- Software Tools : Employ WinGX for Fourier map analysis to detect disorder or twinning .

Q. What computational methods validate the molecular geometry and electronic structure?

Methodological Answer:

- DFT Calculations : Optimize the structure using Gaussian 16 (B3LYP/6-311++G**). Compare calculated vs. experimental bond angles (e.g., N-C=C-O dihedral angle ≈ 120°) .

- NBO Analysis : Evaluate hyperconjugation effects (e.g., LP(N) → σ*(C=O) interactions) to explain stability .

Q. How can tautomerism or dynamic stereochemistry be investigated in this compound?

Methodological Answer:

- Variable-Temperature NMR : Monitor shifts (e.g., vinyl protons) from 25°C to −80°C to detect keto-enol tautomerism .

- X-ray at Multiple Temperatures : Collect datasets at 100 K and 298 K to assess thermal motion and confirm static geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.